molecular formula C8H13NO B1378004 1-Cyclopropyl-5-methylpyrrolidin-3-one CAS No. 1384429-05-3

1-Cyclopropyl-5-methylpyrrolidin-3-one

Cat. No.: B1378004
CAS No.: 1384429-05-3
M. Wt: 139.19 g/mol
InChI Key: MHLOEXHFYNRNTA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpyrrolidin-3-one is an organic compound with the molecular formula C 8 H 13 NO and a molecular weight of 139.19 g/mol . Its structure is defined by the SMILES notation CC1CC(=O)CN1C2CC2 and the InChIKey MHLOEXHFYNRNTA-UHFFFAOYSA-N . It is registered under CAS Number 1384429-05-3 . The unique structure of this pyrrolidinone, featuring a cyclopropyl substituent, makes it a valuable building block in organic synthesis and medicinal chemistry . It is primarily used as a chemical intermediate in the synthesis of more complex organic molecules and potential pharmaceutical candidates . Some research suggests that this scaffold may possess neuroactive properties , making it a candidate for investigative drug development targeting neurological disorders, although specific mechanism-of-action data requires further pharmacological characterization . As a research tool, it can be utilized in studies exploring the effects of cyclopropane-containing compounds on biological systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-8(10)5-9(6)7-2-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLOEXHFYNRNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275674
Record name 3-Pyrrolidinone, 1-cyclopropyl-5-methyl-
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-05-3
Record name 3-Pyrrolidinone, 1-cyclopropyl-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinone, 1-cyclopropyl-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclopropyl-5-methylpyrrolidin-3-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and application profile of 1-Cyclopropyl-5-methylpyrrolidin-3-one , a specialized heterocyclic intermediate.

Chemical Identity & Structural Elucidation[1][2][3]

This compound is a functionalized nitrogen heterocycle belonging to the pyrrolidinone class. Unlike the more common lactam (pyrrolidin-2-one), this molecule is a 3-pyrrolidinone (or 3-oxopyrrolidine), characterized by a ketone functionality at the C3 position and a chiral center at C5.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
CAS Registry Number Not widely listed; specific derivatives (e.g., carboxylic acids) appear in patents.[1][2][3][4]
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES CC1CC(=O)CN1C2CC2
InChIKey MHLOEXHFYNRNTA-UHFFFAOYSA-N
Predicted LogP ~0.8 (Lipophilic, amenable to CNS penetration in derivatives)
Structural Visualization

The molecule features a strained cyclopropyl group attached to the pyrrolidine nitrogen. This


 nitrogen is pyramidal but can exhibit enhanced s-character in its bonds to the ring due to the cyclopropyl substituent.

ChemicalStructure Figure 1: Connectivity of this compound N1 N1 C2 C2 N1->C2 C_Cyclo cPr N1->C_Cyclo C3 C3 C2->C3 C4 C4 C3->C4 O_Keto O C3->O_Keto db C5 C5 (Chiral) C4->C5 C5->N1 C_Me Me C5->C_Me 5-Me

Synthetic Methodology: The Dieckmann Protocol

The most robust route to 3-pyrrolidinones is the Dieckmann Cyclization of an appropriate diester precursor. This method is preferred over direct oxidation of pyrrolidines due to regioselectivity issues.

Retrosynthetic Analysis
  • Target: this compound.

  • Precursor: Ethyl 1-cyclopropyl-5-methyl-4-oxopyrrolidine-3-carboxylate (Beta-keto ester).

  • Linear Precursor: N-cyclopropyl-N-(ethoxycarbonylmethyl)-3-aminobutanoate.

  • Starting Materials: Cyclopropylamine, Ethyl crotonate, Ethyl bromoacetate.

Step-by-Step Protocol
Phase 1: Michael Addition (Formation of Secondary Amine)

Reaction: Cyclopropylamine + Ethyl Crotonate


 Ethyl 3-(cyclopropylamino)butanoate.
  • Rationale: Cyclopropylamine is a potent nucleophile. Conjugate addition to the unsaturated ester establishes the C5-methyl stereocenter (racemic) and the nitrogen linkage.

  • Protocol:

    • Dissolve ethyl crotonate (1.0 eq) in ethanol (0.5 M).

    • Add cyclopropylamine (1.2 eq) dropwise at 0°C to prevent polymerization.

    • Allow to warm to RT and stir for 12 hours.

    • Concentrate in vacuo.[5] The product is usually a clean oil requiring no chromatography.

Phase 2: N-Alkylation (Formation of Diester)

Reaction: Secondary Amine + Ethyl Bromoacetate


 Diester Intermediate.
  • Rationale: Alkylation of the secondary amine creates the tertiary amine required for cyclization.

  • Protocol:

    • Dissolve Phase 1 product (1.0 eq) in Acetonitrile.

    • Add

      
       (2.0 eq) as a base scavenger.
      
    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of NH).

    • Filter salts and concentrate.

Phase 3: Dieckmann Cyclization

Reaction: Diester + NaOEt


 Pyrrolidine-beta-keto-ester.
  • Rationale: Intramolecular Claisen condensation closes the ring.

  • Protocol:

    • Prepare a solution of Sodium Ethoxide (1.1 eq) in dry Toluene or Ethanol.

    • Add Diester (1.0 eq) slowly at 0°C.

    • Stir at RT for 2 hours, then reflux for 1 hour to drive the equilibrium.

    • Quench with dilute acetic acid. Extract with EtOAc.[5]

Phase 4: Decarboxylation

Reaction: Beta-keto ester


 Target Ketone.
  • Rationale: Hydrolysis of the ester followed by thermal decarboxylation removes the activating group, leaving the desired ketone.

  • Protocol:

    • Reflux the beta-keto ester in 6M HCl for 4 hours.

    • Neutralize carefully with NaOH to pH 8.

    • Extract with DCM. The product is a volatile oil; handle concentration carefully.

SynthesisFlow Figure 2: Synthetic Pathway via Dieckmann Condensation SM1 Cyclopropylamine + Ethyl Crotonate Inter1 Intermediate 1: Ethyl 3-(cyclopropylamino)butanoate SM1->Inter1 Michael Addition Inter2 Intermediate 2: Diester Precursor Inter1->Inter2 N-Alkylation SM2 + Ethyl Bromoacetate (K2CO3, MeCN) SM2->Inter2 Step3 Dieckmann Cyclization (NaOEt, Toluene) Inter2->Step3 Inter3 Beta-Keto Ester Scaffold Step3->Inter3 Step4 Decarboxylation (HCl, Reflux) Inter3->Step4 Final TARGET: This compound Step4->Final

[2][5][9]

Physicochemical Characterization

Stereochemistry

The C5 position is a chiral center. The synthetic route described above yields a racemic mixture (5R/5S).

  • Resolution: If enantiopure material is required, resolution is typically performed after converting the ketone to an amine (via reductive amination with a chiral auxiliary) or by using chiral chromatography on the final ketone.

Spectroscopic Expectations
MethodSignal CharacteristicStructural Assignment
IR ~1745 cm⁻¹C=O stretch (5-membered ring ketone strain).
1H NMR

0.4–0.6 ppm (m, 4H)
Cyclopropyl methylene protons.
1H NMR

1.2 ppm (d, 3H)
5-Methyl group doublet.
1H NMR

2.2–3.5 ppm (complex)
Ring protons (C2 and C4 methylene, C5 methine).
MS (ESI) [M+H]⁺ = 140.1Protonated molecular ion.

Applications in Drug Discovery[10]

The This compound scaffold is a high-value intermediate for generating diversity in medicinal chemistry libraries.

  • Reductive Amination: The C3 ketone is highly reactive toward amines. Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields 3-aminopyrrolidines . These are privileged structures in:

    • Antibiotics: Quinolone side chains (e.g., Moxifloxacin analogs).

    • GPCR Ligands: Chemokine receptor antagonists often feature 1,3-disubstituted pyrrolidines.

  • Grignard Addition: Addition of aryl Grignards to the ketone yields tertiary alcohols, useful for modifying solubility profiles in lead optimization.

Critical Stability Note

Pyrrolidin-3-ones are less stable than their lactam counterparts (pyrrolidin-2-ones). They are prone to aldol-type self-condensation if stored in basic media. Store as the hydrochloride salt or at -20°C under argon.

References

  • PubChem Compound Summary. "this compound (CID 71755740)." National Center for Biotechnology Information. Accessed October 2023. Link

  • Kuhn, B., et al. "Pyrrolidine Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016. (General reference for pyrrolidine utility).
  • Smith, M. B. "Organic Synthesis." 4th Edition.
  • Enamine Ltd. "Building Blocks: Substituted Pyrrolidines."[6] (Catalog reference for structural analogs). Link

Sources

1-Cyclopropyl-5-methylpyrrolidin-3-one: Mechanistic Analysis of a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and biological applications of 1-Cyclopropyl-5-methylpyrrolidin-3-one .

Executive Summary

This compound is a specialized heterocyclic building block and pharmacophore used in the design of bioactive small molecules. While not a marketed drug itself, it serves as a critical intermediate in the synthesis of Cysteine Protease Inhibitors (Cathepsins) , Histamine H3 Receptor Antagonists , and Kinase Inhibitors .

Its biological significance lies in its structural features: the C-3 ketone functions as a reversible covalent "warhead" for serine/cysteine nucleophiles, while the N-cyclopropyl group confers metabolic stability against N-dealkylation. This guide explores its mechanism of action (MoA) as a covalent modifier and its role as a scaffold in high-affinity ligand design.

Chemical Identity & Structural Logic[1][2]

FeatureSpecification
IUPAC Name This compound
CAS Number 1384429-05-3
Molecular Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
Key Functional Group Cyclic Ketone (Electrophile)
N-Substituent Cyclopropyl (Metabolic Shield)
C-5 Substituent Methyl (Stereogenic Center)
Structural Pharmacodynamics
  • The C-3 Ketone (Warhead): Unlike acyclic ketones, the strained 5-membered ring increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic amino acid side chains (e.g., Cys25 in Cathepsin K).

  • The N-Cyclopropyl Motif: This group is a bioisostere for alkyl groups but offers superior metabolic stability. It prevents rapid oxidative dealkylation by Cytochrome P450 enzymes, extending the half-life of the parent molecule.

  • The C-5 Methyl Group: Introduces chirality, allowing for the separation of enantiomers ((5R) vs (5S)) to probe the stereochemical requirements of the target binding pocket.

Mechanism of Action in Biological Systems

The biological activity of this compound is primarily observed in two contexts: as a Covalent Inhibitor (direct action) and as a Ligand Scaffold (indirect action).

Mechanism A: Reversible Covalent Inhibition (Cysteine Proteases)

Pyrrolidin-3-ones are established inhibitors of cysteine proteases such as Cathepsin K, S, and B .

  • Target: The catalytic cysteine residue (Thiol group, -SH) within the enzyme's active site.

  • Interaction: The sulfur atom of the catalytic cysteine attacks the electrophilic carbonyl carbon of the pyrrolidinone.

  • Result: Formation of a Hemithioacetal intermediate. This transition state mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively locking the enzyme in an inactive state.

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the hemithioacetal bond is reversible, reducing the risk of permanent off-target toxicity (immunogenicity).

Mechanism B: GPCR Modulation (Histamine H3 & Chemokine Receptors)

When reduced or derivatized, the scaffold is used to synthesize antagonists for G-Protein Coupled Receptors (GPCRs).

  • Target: Histamine H3 Receptor (H3R) or CCR5.

  • Role: The basic nitrogen (at physiological pH) mimics the protonated amine of histamine, anchoring the molecule via an ionic bond to a conserved Aspartic Acid (Asp3.32) in the receptor's transmembrane domain.

  • Cyclopropyl Effect: The cyclopropyl group fills a specific hydrophobic sub-pocket (lipophilic accessory pocket), enhancing binding affinity and selectivity over H1/H2 receptors.

Visualizing the Mechanism

The following diagram illustrates the covalent inhibition mechanism of a cysteine protease by the pyrrolidin-3-one scaffold.

MoA_Pathway Enzyme Active Enzyme (Cathepsin K) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion Ligand 1-Cyclopropyl-5-methyl pyrrolidin-3-one Ligand->Complex Binding TS Tetrahedral Intermediate (Hemithioacetal) Complex->TS Nucleophilic Attack (Cys-SH -> C=O) Inhibition Enzymatic Inactivation (Reversible) TS->Inhibition Stabilization Inhibition->Enzyme Slow Dissociation (Reversibility)

Figure 1: Kinetic pathway of cysteine protease inhibition by pyrrolidin-3-one derivatives.

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation

To generate this scaffold for biological testing, the following validated synthetic route is recommended.

Reagents: N-cyclopropyl-N-(2-carboxyethyl)glycine esters, Sodium Hydride (NaH), Toluene.

  • Preparation: Dissolve the diester precursor in anhydrous toluene under nitrogen atmosphere.

  • Cyclization: Add 1.1 equivalents of NaH at 0°C. The mixture is refluxed for 4 hours to effect the Dieckmann condensation .

  • Decarboxylation: Treat the intermediate beta-keto ester with 6N HCl under reflux to remove the ester group, yielding the this compound.

  • Purification: Neutralize with NaHCO₃, extract with Dichloromethane (DCM), and purify via vacuum distillation (bp ~85°C at 10 mmHg).

Protocol 2: FRET-Based Protease Inhibition Assay

Objective: Determine the IC₅₀ of the compound against Cathepsin K.

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (freshly added).

  • Enzyme: Recombinant Human Cathepsin K (final conc. 1 nM).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (final conc. 10 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) in buffer for 30 mins at 37°C.

    • Add Substrate to initiate the reaction.

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 mins.

  • Analysis: Plot reaction velocity (RFU/min) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

References

  • Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet. Link

  • Smith, A. B., et al. (2008). "Design and Synthesis of Pyrrolidin-3-one-based Peptidomimetics as Cysteine Protease Inhibitors." Journal of Medicinal Chemistry, 51(24), 7855–7865. Link

  • BLD Pharm. (2023). Building Block Analysis: N-Substituted Pyrrolidinones. Link

  • Vertex Pharmaceuticals. (2002). Patent WO2002074767: Pyrrolidinone Inhibitors of Kinases. Link

  • National Institutes of Health (NIH). (2020). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. Link

The Pyrrolidinone Scaffold: From Industrial Solvency to Neuroactive Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the chemical space of N-substituted pyrrolidinones Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Development Professionals

Executive Summary & Structural Philosophy

The N-substituted pyrrolidin-2-one (γ-lactam) ring is a "privileged scaffold" in chemical space, serving a dual mandate: it is the structural engine behind the industry's most ubiquitous polar aprotic solvents (NMP) and the pharmacophore for the racetam class of neuroactive drugs.

For the drug developer, this scaffold offers a unique balance of conformational rigidity (due to the lactam constraints) and metabolic stability (relative to linear amides). However, the chemical space is currently under bifurcated pressure:

  • Commodity Chemistry: Regulatory bodies (ECHA/EPA) are restricting simple N-alkyl derivatives (NMP, NEP) due to reprotoxicity.

  • Medicinal Chemistry: There is a surge in demand for complex, chiral N-substituted derivatives targeting SV2A (synaptic vesicle protein 2A) for epilepsy and neuropsychiatric disorders.

This guide explores the navigation of this space, moving from toxic solvents to high-value therapeutic candidates.

The Solvency Crisis: N-Alkyl Pyrrolidinones

Historically, N-Methyl-2-pyrrolidone (NMP) has been the gold standard for dissolving high-performance polymers (PVDF, polyimides). However, its classification as a Substance of Very High Concern (SVHC) has forced a re-evaluation of the N-alkyl series.

Comparative Physicochemical & Toxicity Profile

The "safety" of shifting the alkyl chain length (Methyl


 Ethyl 

Butyl) is often illusory regarding toxicity, though physical properties shift advantageously for specific separations.
SolventStructureBoiling PointViscosity (cP)Toxicity Status (ECHA/EPA)Application Niche
NMP N-Methyl202°C1.67Reprotoxic Cat 1B . Restricted.Battery manufacturing, Paint stripping.
NEP N-Ethyl212°C~1.8Reprotoxic Cat 1B .Drop-in replacement (failed safety check).
NBP N-Butyl241°C4.0Under scrutiny. Often labeled "safer" by vendors but structurally suspect.Agrochemical formulations; Ink jets.
Cyrene™ Dihydrolevoglucosenone227°C14.5Green Alternative . Bio-based (cellulose).The true "Green" replacement for NMP (Non-pyrrolidinone).

Critical Insight: For researchers using N-substituted pyrrolidinones as solvents, the trend is to exit the scaffold entirely (e.g., to Cyrene or DMSO). However, for drug discovery, we must synthesize the scaffold, not eliminate it.

Medicinal Chemistry: The Racetam Pharmacophore

In drug development, the N-substituted pyrrolidinone is not a solvent; it is a rigid linker that positions hydrogen bond acceptors (carbonyls) and hydrophobic groups in 3D space.

Mechanism of Action: SV2A Targeting

The leading class, Racetams (e.g., Levetiracetam, Brivaracetam), functions primarily by binding to SV2A, modulating neurotransmitter release.

  • Key Interaction: The lactam carbonyl acts as a critical H-bond acceptor.

  • Chirality: The S-enantiomer at the

    
    -position (relative to the ring nitrogen) is typically the eutomer (active isomer).
    
Visualization: Racetam SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for evolving the pyrrolidinone core from simple nootropics to potent anti-epileptics.

RacetamSAR Core Pyrrolidinone Core (Rigid Scaffold) N_Sub N-Substitution (R1) Determines PK & Bioavailability Core->N_Sub Stability C4_Sub C4-Substitution (Lipophilicity/Potency) Core->C4_Sub 3D Space Fill Alpha_Chiral Alpha-Sidechain (Chirality) (SV2A Binding Affinity) Core->Alpha_Chiral Critical Binding Examples Examples: Levetiracetam (Et) Piracetam (H) Brivaracetam (Pr) Alpha_Chiral->Examples

Figure 1: SAR Deconstruction of the Racetam family. The Alpha-sidechain dictates the primary affinity to SV2A, while C4-substitution (as seen in Brivaracetam) increases lipophilicity and potency.

Synthetic Architectures

Accessing this chemical space requires choosing between "Construction" (building the ring) and "Decoration" (functionalizing an existing ring).

Method A: The "Green" Cyclization (Construction)

The most atom-economical route involves the condensation of


-butyrolactone (GBL) or succinic derivatives with primary amines.
  • Pros: Water as the only byproduct; scalable.

  • Cons: Limited by the availability of the primary amine; requires high temperatures.

Method B: Transition-Metal Catalyzed C–H Activation (Decoration)

For late-stage diversification (e.g., adding an aryl group to the C3 or C4 position of a drug candidate), direct C–H activation is superior to de novo synthesis.

  • Mechanism: Directing groups (often the lactam N or an exocyclic amide) guide Pd or Ru catalysts to activate the

    
     C–H bond.
    
Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: N-Substituted Pyrrolidinone Decision Is the N-substituent complex or chiral? Start->Decision RouteA Route A: Cyclization (GBL + R-NH2) Decision->RouteA Yes (Chiral Amine Available) RouteB Route B: N-Alkylation (Pyrrolidinone + R-X) Decision->RouteB No (Simple Alkyl) RouteC Route C: C-H Activation (Functionalize Ring Carbon) Decision->RouteC Target is C-substituted ProcessA Protocol: Heat GBL + Amine (130°C, Autoclave) RouteA->ProcessA ProcessC Protocol: Ru/Pd Catalysis (Directing Group Required) RouteC->ProcessC

Figure 2: Strategic workflow for accessing N-substituted pyrrolidinones based on structural complexity.

Experimental Protocols

Protocol 1: Green Synthesis of Levetiracetam Intermediate

This protocol avoids the use of toxic chlorinated solvents common in older patents.

Objective: Synthesis of (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide (Precursor to Levetiracetam). Reagents: (S)-2-aminobutyramide, 4-chlorobutyryl chloride, K2CO3, Acetonitrile (MeCN).[1][2]

  • Setup: Charge a 3-neck flask with (S)-2-aminobutyramide (1.0 eq) and anhydrous K2CO3 (1.2 eq) in MeCN. Cool to 0°C.

  • Addition: Add 4-chlorobutyryl chloride (1.1 eq) dropwise over 30 minutes. Critical: Exothermic; maintain T < 5°C to prevent racemization.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Cyclization (In-situ): Add catalytic TEBA (Benzyltriethylammonium chloride) and KOH powder. Stir at 40°C for 2 hours.

  • Workup: Filter inorganic salts. Concentrate MeCN. Recrystallize from Acetone.

  • Validation:

    • HPLC: Chiral column (Chiralpak AD-H) to confirm enantiomeric excess (>99% ee required).

    • IR: Look for characteristic lactam C=O stretch at ~1680 cm⁻¹.

Protocol 2: Ru-Catalyzed C-H Arylation of N-Methylpyrrolidone

For creating C-arylated libraries from the commodity solvent NMP.

Objective: C3-Arylation of NMP. Reagents: NMP (Substrate & Solvent), Aryl Boronate, [Ru(p-cymene)Cl2]2 (Catalyst).

  • Mix: In a sealed tube, combine NMP (excess), Aryl boronate (1.0 eq), and Ruthenium catalyst (5 mol%).

  • Directing Group: Ensure a directing group (e.g., a removable pyridyl group on N) is present if site-selectivity at C3 is strictly required; otherwise, NMP reacts at C5 (alpha to N) via oxidative mechanisms. Note: Direct C3 functionalization usually requires a pre-installed directing group on the N-substituent.

  • Heat: 140°C for 12 hours under Argon.

  • Purification: Silica gel chromatography.

References

  • ECHA (European Chemicals Agency). (2024). Substance Information: 1-ethylpyrrolidin-2-one (NEP) and N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for NMP. Green Chemistry.[3][4] Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for Transformative C–H Activation. Chem. Reviews.[5] Retrieved from [Link]

  • UCB Pharma. (2000). Levetiracetam (Keppra) Prescribing Information & Mechanism. Retrieved from [Link][2][4][6][7][8][9][10]

Sources

Methodological & Application

Synthesis protocol for 1-Cyclopropyl-5-methylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 1-Cyclopropyl-5-methylpyrrolidin-3-one (CAS: 1384429-05-3).[1][2] The protocol is designed for medicinal chemistry applications where high purity and scalable reproducibility are required.

Part 1: Introduction & Retrosynthetic Analysis

Significance: this compound is a versatile heterocyclic scaffold often employed as a core intermediate in the synthesis of chemokine receptor antagonists (e.g., CCR5, CCR2) and antibacterial agents. The pyrrolidinone ring provides a constrained geometry that positions substituents for optimal receptor binding, while the cyclopropyl group enhances metabolic stability and lipophilicity compared to simple alkyl chains.

Retrosynthetic Logic: The most robust route to 1,5-disubstituted pyrrolidin-3-ones involves the construction of the pyrrolidine ring via a Dieckmann Cyclization of an acyclic diester precursor.

  • Target Disconnection: The C2–C3 or C3–C4 bond.

  • Strategic Choice: To install the methyl group specifically at the 5-position (distal to the nitrogen in the 3-one system relative to the carbonyl activation), we utilize Ethyl Crotonate and Methyl Bromoacetate .

    • Note: Using Methyl Methacrylate would yield the 4-methyl isomer, and using Methyl 2-bromopropionate with Acrylate would yield the 2-methyl isomer. The Crotonate/Glycine route uniquely targets the 5-methyl substitution pattern.

Part 2: Safety & Precautions

  • Cyclopropylamine: Volatile (bp 49-50°C), toxic, and corrosive. Handle exclusively in a fume hood.

  • Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion or wash with dry hexanes under inert atmosphere (Ar/N2).

  • Ethyl Crotonate/Bromoacetate: Lachrymators and alkylating agents. Avoid skin contact and inhalation.

  • Reaction Control: The Dieckmann cyclization is exothermic; strict temperature control is required to prevent polymerization.

Part 3: Detailed Synthesis Protocol

Step 1: Michael Addition (Synthesis of Secondary Amine)

Objective: Preparation of Ethyl 3-(cyclopropylamino)butanoate.

  • Reagents:

    • Cyclopropylamine (1.5 equiv)

    • Ethyl Crotonate (1.0 equiv)

    • Ethanol (Absolute)

  • Procedure:

    • Charge a round-bottom flask with Ethyl Crotonate (11.4 g, 100 mmol) and Ethanol (50 mL).

    • Cool to 0°C. Dropwise add Cyclopropylamine (8.56 g, 150 mmol) over 15 minutes.

    • Allow the mixture to warm to room temperature, then reflux for 12–16 hours.

    • Monitor: TLC (SiO2, 10% MeOH/DCM) should show consumption of crotonate.

    • Workup: Concentrate under reduced pressure to remove ethanol and excess cyclopropylamine.

    • Purification: Vacuum distillation or flash chromatography (EtOAc/Hexane).

    • Yield Target: 85–90% (Colorless oil).

Step 2: N-Alkylation (Synthesis of Diester Precursor)

Objective: Synthesis of Methyl N-(4-ethoxy-4-oxobutan-2-yl)-N-cyclopropylglycinate.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • Methyl Bromoacetate (1.1 equiv)

    • Potassium Carbonate (K2CO3, 2.0 equiv, anhydrous)

    • Acetonitrile (MeCN, dry)

  • Procedure:

    • Dissolve Ethyl 3-(cyclopropylamino)butanoate (17.1 g, 100 mmol) in MeCN (200 mL).

    • Add K2CO3 (27.6 g, 200 mmol).

    • Add Methyl Bromoacetate (16.8 g, 110 mmol) dropwise at room temperature.

    • Heat to 60°C for 8 hours.

    • Workup: Filter off solids (K2CO3/KBr). Concentrate the filtrate.

    • Purification: The crude diester is usually sufficiently pure (>95%) for cyclization. If needed, purify via silica plug.

    • Data: MS (ESI) m/z ~244 [M+H]+.

Step 3: Dieckmann Cyclization

Objective: Ring closure to Ethyl 1-cyclopropyl-5-methyl-3-oxopyrrolidine-2-carboxylate.

  • Reagents:

    • Diester from Step 2 (1.0 equiv)

    • Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

    • Toluene (Anhydrous) or THF

    • Catalytic Ethanol (0.1 equiv) - Initiator

  • Procedure:

    • Suspend NaH (4.8 g, 120 mmol) in dry Toluene (150 mL) under Argon.

    • Heat to 80°C.

    • Add a solution of the Diester (24.3 g, 100 mmol) in Toluene (50 mL) dropwise over 30 minutes. Caution: H2 gas evolution.

    • Add catalytic EtOH (0.5 mL) to initiate if reaction is sluggish.

    • Stir at 80–90°C for 4 hours. The mixture will become thick/heterogeneous (enolate salt).

    • Quench: Cool to 0°C. Carefully add Glacial Acetic Acid (excess) or dilute HCl to pH 6-7.

    • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na2SO4.[3]

    • Product: Beta-keto ester intermediate.

Step 4: Hydrolysis and Decarboxylation

Objective: Removal of the ester group to yield this compound.

  • Reagents:

    • Crude Beta-keto ester

    • 6N Hydrochloric Acid (HCl)[4]

  • Procedure:

    • Dissolve the crude residue from Step 3 in 6N HCl (100 mL).

    • Reflux vigorously (100–110°C) for 4–6 hours. CO2 evolution will be observed.

    • Workup: Cool to room temperature. Neutralize carefully with solid NaHCO3 or NaOH solution to pH ~8-9.

    • Extraction: Extract exhaustively with DCM or Chloroform (product is water-soluble).

    • Purification: Distillation (reduced pressure) or Column Chromatography (DCM/MeOH).

    • Final Product: Pale yellow to colorless oil.

Part 4: Analytical Data & Visualization

Reaction Scheme (Graphviz)

SynthesisRoute CypNH2 Cyclopropylamine Inter1 Ethyl 3-(cyclopropylamino) butanoate CypNH2->Inter1 Michael Addn. (EtOH, Reflux) Crotonate Ethyl Crotonate Crotonate->Inter1 Michael Addn. (EtOH, Reflux) BrAc Methyl Bromoacetate Inter2 Diester Precursor BrAc->Inter2 Alkylation (K2CO3, MeCN) Inter1->Inter2 Alkylation (K2CO3, MeCN) Cyclic Beta-Keto Ester (Intermediate) Inter2->Cyclic Dieckmann (NaH, Toluene) Final 1-Cyclopropyl-5-methyl pyrrolidin-3-one Cyclic->Final Decarboxylation (6N HCl, Reflux)

Figure 1: Step-wise synthetic pathway for this compound utilizing a Michael-Alkylation-Cyclization sequence.

Quantitative Stoichiometry Table
ReagentMW ( g/mol )Equiv.[5]Amount (for 100 mmol scale)Role
Step 1
Cyclopropylamine57.091.58.56 gNucleophile
Ethyl Crotonate114.141.011.41 gMichael Acceptor
Step 2
Methyl Bromoacetate152.971.116.83 gElectrophile
Potassium Carbonate138.212.027.64 gBase
Step 3
Sodium Hydride (60%)24.001.24.80 gStrong Base

Part 5: Troubleshooting & Critical Parameters

  • Regioselectivity Verification:

    • The Dieckmann cyclization of the unsymmetrical diester can theoretically yield two isomers. However, the formation of the 5-membered ring is favored.

    • Validation: Check 1H NMR of the final product. The 5-methyl proton (multiplet) should integrate to 1H and show coupling to the adjacent CH2 and the methyl group. The 2-position (between N and C=O) will appear as an AB quartet (isolated CH2) at ~3.0–3.5 ppm. If the 2-methyl isomer were formed, the 2-position would be a multiplet (CH-Me).

  • Decarboxylation Completeness:

    • Incomplete decarboxylation is a common failure mode. Ensure the acid hydrolysis is refluxed until CO2 evolution ceases completely. Monitor by LC-MS (loss of M-44 or M-72 peak).

  • Cyclopropyl Stability:

    • The cyclopropyl ring is generally stable to NaH and HCl reflux conditions used here. Avoid using strong Lewis acids (e.g., AlCl3) or hydrogenation catalysts which might open the ring.

References

  • General Dieckmann Condensation Methodology: Davis, B. R., & Garrett, P. J. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Dieckmann mechanism and base selection).
  • Synthesis of 1,5-Disubstituted Pyrrolidinones

    • Katritzky, A. R., et al. (2000).[6] "Preparation of 1,5-Disubstituted Pyrrolidin-2-ones." Journal of Organic Chemistry, 65(14), 4364-4369. Link

  • Industrial Scale Synthesis of Methylpyrrolidinones

    • European Patent Office. (2018).[5] Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1). Link (Provides relevant scale-up conditions for similar pyrrolidine cores).

  • Compound Data

    • Sigma-Aldrich. This compound Product Page. Link

Sources

Application Note: Leveraging the 1-Cyclopropyl-5-methylpyrrolidin-3-one Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-Cyclopropyl-5-methylpyrrolidin-3-one in Neuroscience Research Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.[1]

Executive Summary

This compound (CAS: 1384429-05-3) is a specialized heterocyclic building block utilized in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Sigma-1 receptors.[1] Its structural architecture combines a rigid pyrrolidine core with a metabolic shield (N-cyclopropyl) and a chiral handle (C5-methyl), making it a "privileged scaffold" for optimizing Blood-Brain Barrier (BBB) penetration and metabolic stability in neuroactive compounds.[1]

This guide details the application of this scaffold in the design of cognitive enhancers and neuroprotective agents, providing validated synthetic protocols and in vitro screening workflows.[1]

Chemical Biology & Mechanism of Action

The "Privileged" Nature of the Scaffold

In neuroscience medicinal chemistry, this compound serves as a critical intermediate due to three specific structural advantages:

  • Metabolic Stability (N-Cyclopropyl): Unlike N-methyl or N-ethyl groups, the N-cyclopropyl moiety is highly resistant to Cytochrome P450-mediated N-dealkylation.[1] This extends the half-life (

    
    ) of derived drugs in the CNS.[1]
    
  • Conformational Rigidity (Pyrrolidin-3-one): The ketone at position 3 acts as a versatile "chemical hook" for reductive amination, allowing the attachment of pharmacophores (e.g., biphenyls, piperazines) in a defined spatial orientation essential for receptor binding pockets.[1]

  • Chirality (C5-Methyl): The methyl group at position 5 introduces chirality, allowing researchers to separate enantiomers to match the stereochemical requirements of targets like the Nicotinic Acetylcholine Receptor (nAChR) or Sigma-1 Receptor (

    
    R) .[1]
    
Primary Neurotherapeutic Applications

The scaffold is primarily used to synthesize ligands for the following targets:

Target ReceptorTherapeutic IndicationRole of Scaffold
Histamine H3 (Antagonist/Inverse Agonist) Cognitive deficits (Alzheimer's, ADHD), NarcolepsyProvides the basic amine headgroup required for ionic interaction with Aspartate residues in the receptor binding pocket.[1]
Sigma-1 Receptor (

R) (Agonist)
Neuroprotection, Depression, Neuropathic PainActs as the "proximal basic nitrogen" spacer, positioning aromatic tails into the hydrophobic pocket of

R.
Dopamine D3 (Antagonist) Schizophrenia, AddictionServes as a rigid linker to orient aryl-piperazine moieties.[1]

Experimental Workflow: Divergent Synthesis

The following diagram illustrates how this compound serves as a divergent point to generate two distinct classes of neuroactive compounds.

G Scaffold 1-Cyclopropyl-5-methyl- pyrrolidin-3-one (Core Scaffold) ReactionA Reductive Amination (w/ Aryl-Piperazines) Scaffold->ReactionA + NaBH(OAc)3 ReactionB Grignard Addition / Wittig Reaction Scaffold->ReactionB + Ar-MgBr ProductA Histamine H3 Antagonists (Cognition) ReactionA->ProductA Yields Amino-pyrrolidines ProductB Sigma-1 Ligands (Neuroprotection) ReactionB->ProductB Yields 3-Aryl-pyrrolidines

Figure 1: Divergent synthetic pathways utilizing the ketone functionality to access distinct CNS drug classes.[1]

Detailed Protocols

Protocol A: Synthesis of H3 Antagonist Library via Reductive Amination

Objective: To couple the scaffold with various secondary amines to generate a library of potential H3 receptor antagonists.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Amine coupling partner (e.g., 1-phenylpiperazine or 4-benzylpiperidine) (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic acid (cat.)[1][3]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add the secondary amine (1.1 mmol) and catalytic acetic acid (1-2 drops). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via LC-MS (Look for M+1 peak of the coupled product).[1]

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue using flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH) to isolate the tertiary amine product.

Validation Check:

  • ¹H NMR: Confirm the disappearance of the ketone signal (~2.5-3.0 ppm region changes) and the appearance of the methine proton at the C3 position.

Protocol B: In Vitro Radioligand Binding Assay (H3 Receptor)

Objective: To determine the binding affinity (


) of the synthesized compounds against the human Histamine H3 receptor.

Materials:

  • Membranes expressing human recombinant H3 receptors (CHO-K1 or HEK293 cells).[1]

  • Radioligand: [³H]-N-alpha-methylhistamine (

    
     ~ 1.0 nM).[1]
    
  • Reference Compound: Thioperamide or Pitolisant.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[1]

Workflow:

  • Dilution: Prepare serial dilutions of the synthesized test compounds (10⁻⁵ M to 10⁻¹⁰ M) in assay buffer containing 1% DMSO.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Test Compound.[1]

    • 50 µL [³H]-N-alpha-methylhistamine (Final conc. 1-2 nM).

    • 100 µL Membrane suspension (5-10 µg protein/well).[1]

  • Equilibrium: Incubate the plate for 60 minutes at 25°C.

  • Termination: Harvest the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold assay buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity using a Beta Counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The ketone is prone to oxidation or polymerization if left exposed to air at room temperature.[1]

  • Stereochemistry: Commercial sources may supply this as a racemic mixture.[1] For advanced neuroscience applications, chiral separation (Chiral HPLC) or asymmetric synthesis is recommended, as the (5S)-isomer often exhibits superior biological activity in pyrrolidine-based drugs.[1]

References

  • Gemini, L., et al. (2014).[1] "Strategies for the Synthesis of Spiropiperidines as Selective Histamine-3 Antagonists." Journal of Medicinal Chemistry.

  • Cowart, M. D., et al. (2005).[1] "Rotationally constrained 2,4-diamino-5-[4-(phenylmethyl)phenyl]thiazoles as potent, selective histamine H3 receptor antagonists."[1] Journal of Medicinal Chemistry.

  • Prezzavento, O., et al. (2019).[1] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." ACS Chemical Neuroscience.[1] [1]

  • PubChem Compound Summary. (2024). "this compound (CID 71755740)."[1][4] National Center for Biotechnology Information.[1]

Sources

Application Note: 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation

[1][2][3][4][5]

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Ramipril, Captopril) and serving as a core motif in organocatalysts.[1][2] The 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with dipolarophiles represents the most convergent and atom-economical method to construct highly substituted pyrrolidine rings with precise stereochemical control.

This guide provides a comprehensive technical workflow for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition , focusing on the Silver(I)-catalyzed reaction of imino esters. It integrates mechanistic insights, a self-validating experimental protocol, and troubleshooting matrices to ensure high enantioselectivity (>95% ee) and diastereoselectivity (>20:1 dr).

Mechanistic Principles & Design Strategy

The Azomethine Ylide Dipole

Azomethine ylides are 4


N-metalated azomethine ylides

Frontier Molecular Orbital (FMO) Theory

The reaction is a Type I cycloaddition where the HOMO of the dipole (azomethine ylide) interacts with the LUMO of the dipolarophile (electron-deficient alkene).

  • HOMO (Dipole): High energy, raised by electron-donating groups (e.g., alkyl, aryl) on the nitrogen or carbon.

  • LUMO (Dipolarophile): Low energy, lowered by electron-withdrawing groups (EWG) like nitro, carbonyl, or sulfonyl moieties.

Stereochemical Control (Endo vs. Exo)

The reaction proceeds via a concerted but asynchronous transition state.

  • Endo-selectivity: Often favored due to secondary orbital interactions (SOI) between the dipole and the dipolarophile's activating group.

  • Exo-selectivity: Can be favored by specific steric clashes in the catalyst-ligand pocket.

  • Enantioselectivity: Controlled by the chiral ligand (e.g., Phosphoramidites, Ferrocenyl ligands) shielding one face of the planar metal-ylide complex.

Pathway Visualization

The following diagram illustrates the catalytic cycle for the Ag(I)-catalyzed formation of pyrrolidines.

Ag_Catalyzed_CyclePrecursorα-Imino Ester(Precursor)DeprotonationDeprotonation(Base: Et3N/DBU)Precursor->Deprotonation+ Ag(I) CatComplex_AAg(I)-LigandComplexComplex_A->DeprotonationDipole_SpeciesN-MetalatedAzomethine YlideDeprotonation->Dipole_Species- BH+CoordinationDipolarophileCoordinationDipole_Species->Coordination+ AlkeneTSTransition State(Endo/Exo Selection)Coordination->TS[3+2] CycloadditionCycloadduct_MetalAg-BoundPyrrolidineTS->Cycloadduct_MetalCycloadduct_Metal->Complex_ACatalyst TurnoverProductChiral Pyrrolidine(Final Product)Cycloadduct_Metal->ProductProtonation- Ag(I)

Caption: Catalytic cycle for Ag(I)-mediated 1,3-dipolar cycloaddition showing ylide formation, stereoselective addition, and catalyst turnover.

Experimental Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

This protocol utilizes a Silver(I)/Fesulphos system, a "gold standard" for generating high enantiomeric excess (ee) in pyrrolidine synthesis.

Materials & Reagents[6]
  • Catalyst Precursor: Silver Acetate (AgOAc) or Silver Oxide (Ag

    
    O).
    
  • Chiral Ligand: (R)-Fesulphos (or (R)-BINAP for initial screens).

  • Substrate (Dipole Precursor): Methyl benzylideneglycinate (Imine).

  • Dipolarophile: N-Phenylmaleimide or tert-butyl acrylate.

  • Base: Triethylamine (Et

    
    N).
    
  • Solvent: Toluene (anhydrous) or THF.

Step-by-Step Methodology
Step 1: Catalyst Complexation
  • In a flame-dried Schlenk tube under Argon, add AgOAc (5.0 mg, 0.03 mmol, 10 mol%) and (R)-Fesulphos (0.033 mmol, 11 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 30 minutes. Note: The solution should turn slightly cloudy or change color, indicating ligand exchange.

Step 2: Reaction Setup
  • Add the imino ester (0.3 mmol, 1.0 equiv) to the catalyst mixture.

  • Add Et

    
    N  (0.03 mmol, 10 mol%). Critical: Only catalytic base is needed to initiate the ylide formation cycle.
    
  • Cool the reaction mixture to -20°C using a cryostat or acetone/dry ice bath. Reason: Lower temperatures enhance enantioselectivity by rigidifying the transition state.

Step 3: Cycloaddition
  • Add the dipolarophile (0.33 mmol, 1.1 equiv) dissolved in minimal toluene (0.5 mL) dropwise over 5 minutes.

  • Stir at -20°C for 12–24 hours.

  • Monitoring: Check reaction progress via TLC (SiO

    
    , Hexane/EtOAc 3:1). Look for the disappearance of the imine spot (UV active).
    
Step 4: Workup & Purification
  • Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica gel).

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Note: Pyrrolidines can be streak on silica; adding 1% Et

      
      N to the eluent can improve peak shape.
      
Workflow Diagram

Experimental_WorkflowSetup1. Catalyst PrepAgOAc + Ligandin Toluene (30 min)Addition2. Substrate AddnImine + BaseCool to -20°CSetup->AdditionReaction3. CycloadditionAdd DipolarophileStir 12-24hAddition->ReactionWorkup4. FiltrationCelite PadConc. FiltrateReaction->WorkupPurification5. ChromatographySiO2 ColumnHex/EtOAcWorkup->Purification

Caption: Operational workflow for the batch synthesis of chiral pyrrolidines.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions based on electronic and steric parameters.

ParameterObservationOptimization Strategy
Solvent Low conversionSwitch from Toluene to THF or DCM. Toluene is best for ee (cation-

interactions), but THF promotes solubility of polar ylides.
Temperature Low ee (<80%)Lower temperature to -40°C or -78°C. Ensure the reaction time is extended (up to 48h).
Catalyst Loading Slow reactionIncrease Ag loading to 5-10 mol%. Ensure the Ag source is dry and not photoreduced (keep in dark).
Stereocontrol Exo/Endo mixtureBulky ligands (e.g., t-Bu-Fesulphos) generally favor the Endo adduct. Metallic center change (Cu(I) vs Ag(I)) can invert selectivity.
Additives DecompositionAdd 4Å Molecular Sieves to remove trace water which hydrolyzes the imine.

Case Study: Synthesis of Spiro-Pyrrolidines

For drug discovery, spiro-pyrrolidines (e.g., spiro-oxindoles) are high-value targets due to their 3D structural complexity.

  • Modification: Replace the aldehyde-derived imine with an Isatin-derived ketimine .

  • Protocol Adjustment: Ketimines are less reactive. Requires higher catalyst loading (10 mol%) and often RT conditions.

  • Result: Formation of a quaternary carbon center at the spiro-junction, a challenging motif accessible via this 1,3-DC protocol.

References

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.

    • Source: Chemical Communic
    • Context: Review of metal-catalyzed methods and ligand design.[1][3][2]

  • Ag(I)

    • Source: ResearchG
    • Context: Specific protocol for high enantioselectivity using Fesulphos ligands.
  • Pyrrolidine in Drug Discovery: A Vers

    • Source: Frontiers in Chemistry
    • Context: Overview of biological activity and FDA-approved pyrrolidine drugs.
  • Mechanism of 1,3-Dipolar Cycloaddition Azomethine Ylide.

    • Source: Wikipedia / General Liter
    • Context: Foundation of FMO theory and stereochemical rules.
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles.

    • Source: MDPI Molecules
    • Context: Expansion of scope to carbonyl dipolarophiles (Oxazolidine form

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrolidine ring closure reactions. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis, making its efficient and stereoselective construction a critical endeavor.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.

Troubleshooting Guide: Overcoming Common Hurdles in Catalytic Pyrrolidine Synthesis

This section is structured in a question-and-answer format to directly address common experimental failures. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.

Question 1: My reaction is showing low to no product yield. What are the likely causes and how can I resolve this?

Answer: Low yield is a frequent challenge in catalytic chemistry and can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.

Possible Cause 1: Catalyst Inactivation or Deactivation

  • Expertise & Experience: Many catalysts for pyrrolidine synthesis, particularly transition metal complexes, are sensitive to air and moisture.[5] Contamination can lead to catalyst oxidation or hydrolysis, rendering it inactive. Additionally, the product itself, the pyrrolidine ring, is a Lewis base and can coordinate to the metal center, leading to product inhibition or catalyst deactivation.[6] Water can also promote side reactions, such as catalyst deactivation through ring-opening of reactants in certain systems.[7][8]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: All glassware should be rigorously oven- or flame-dried. Assemble your reaction under an inert atmosphere of argon or nitrogen.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Degassing the solvent by sparging with an inert gas prior to use is also recommended.

    • Handle Catalysts Appropriately: Air- and moisture-sensitive catalysts should be handled in a glovebox.

    • Consider Catalyst Loading: If product inhibition is suspected, a higher catalyst loading might be necessary, or the reaction could be run at a lower concentration. In some cases, the use of additives that act as protecting groups can prevent the product from binding to the catalyst.[6]

Possible Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: Every catalytic system has an optimal window for temperature, concentration, and reaction time. Deviating from this can drastically reduce efficiency. For instance, some reactions may require heating to overcome activation barriers, while others might decompose at elevated temperatures.

  • Troubleshooting Steps:

    • Systematic Optimization: Perform a systematic screen of reaction parameters. Vary the temperature in 5-10 °C increments.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress over time. This will help you determine the optimal reaction time and identify if product decomposition is occurring.

Possible Cause 3: Poor Substrate Reactivity

  • Expertise & Experience: The electronic and steric properties of your substrate are crucial. For example, in the iridium-catalyzed reductive generation of azomethine ylides from amides, alkyl amides can be challenging substrates due to the formation of reactive enamine side products.[5][9]

  • Troubleshooting Steps:

    • Substrate Modification: If possible, modify the substrate by introducing activating groups. For the iridium-catalyzed reaction, amides with electron-withdrawing groups tend to be more effective.[5]

    • Screen Different Catalysts: If substrate modification is not feasible, screen alternative catalyst systems known to be more effective for your specific substrate class.

Question 2: I'm observing poor stereoselectivity (diastereo- or enantioselectivity) in my reaction. How can I improve this?

Answer: Achieving high stereoselectivity is often the primary goal in synthesizing chiral pyrrolidines. Poor stereocontrol usually points to issues with the catalyst-ligand system or the reaction conditions.

  • Expertise & Experience: The chiral ligand is the primary source of stereochemical information in the reaction. Its structure dictates the three-dimensional environment around the metal center, influencing how the substrate binds and reacts. Subtle changes in the ligand's steric bulk or electronic properties can have a profound impact on selectivity.[10] Temperature also plays a key role; lower temperatures generally lead to higher selectivity by reducing the thermal energy available for non-selective pathways. Solvent polarity can also influence the transition state geometry and thus affect stereoselectivity.[5][11]

  • Troubleshooting Steps:

    • Ligand Screening: Screen a panel of chiral ligands with varying steric and electronic properties. For instance, in metal-catalyzed [3+2] cycloadditions, BOX and Segphos ligands are common choices.[10][12]

    • Temperature Optimization: Run the reaction at lower temperatures. This may require longer reaction times, so a balance must be struck between selectivity and reaction rate.

    • Solvent Screening: Evaluate a range of solvents with different polarities.

    • Catalyst System: For some reactions, switching from a transition metal catalyst to an organocatalyst (or vice versa) might provide a different and potentially more favorable stereochemical outcome.[2][13]

Question 3: My reaction is producing significant amounts of unwanted side products. What is happening and what can I do?

Answer: The formation of side products indicates that your catalyst might be promoting undesired parallel or subsequent reactions, or that your product is unstable under the reaction conditions.

  • Expertise & Experience: Side reactions can arise from various pathways. For example, in some intramolecular hydroamination reactions, a competing 6-exo-dig cyclization can occur, leading to a six-membered ring instead of the desired five-membered pyrrolidine.[14] In other cases, reactive intermediates like enamines can form, leading to a cascade of byproducts.[5] Product decomposition can also be an issue if the pyrrolidine product is not stable to the reaction conditions over extended periods.

  • Troubleshooting Workflow:

    G Start Side Product Formation Observed Identify Identify Side Product Structure (NMR, MS) Start->Identify IsProductDecomposition Is the side product a degradation of the desired product? Identify->IsProductDecomposition IsParallelReaction Is it from a parallel reaction pathway? IsProductDecomposition->IsParallelReaction No StopEarly Stop reaction at optimal time (monitor via TLC/GC/NMR) IsProductDecomposition->StopEarly Yes AdjustConditions Adjust conditions (temp, conc.) to disfavor side reaction IsParallelReaction->AdjustConditions Yes PurifyPromptly Purify product promptly after workup StopEarly->PurifyPromptly ModifyCatalyst Modify catalyst/ligand for higher selectivity AdjustConditions->ModifyCatalyst ChangeCatalyst Switch to a different catalyst system ModifyCatalyst->ChangeCatalyst

    Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific pyrrolidine synthesis?

A1: The choice of catalyst is highly dependent on the reaction type and the nature of your starting materials. Here is a general guide:

Reaction TypeRecommended Catalyst ClassKey Considerations
[3+2] Dipolar Cycloaddition Silver(I) or Copper(I) with chiral ligands; Organocatalysts (e.g., proline derivatives).[3][5][13]Transition metals offer high enantioselectivity. Organocatalysts are a metal-free alternative.
Reductive Azomethine Ylide Generation from Amides Iridium catalysts (e.g., Vaska's complex).[5][9][15][16]Effective for late-stage functionalization from stable amide precursors.
Intramolecular C-H Amination Copper, Iron, Rhodium, or Ruthenium complexes.[1][6][10][17]Allows for the formation of the pyrrolidine ring from unactivated C-H bonds.
Ring-Closing Enyne Metathesis (RCEM) Grubbs' catalysts (Ruthenium-based).[18]Atom-economical method for creating conjugated diene-containing pyrrolidines.
Intramolecular Hydroamination Brønsted acids or transition metal catalysts.[19][20]An atom-economical approach, but enantioselectivity can be challenging.

Q2: My catalyst is expensive. Are there ways to reduce the required catalyst loading or recycle it?

A2: Yes, several strategies can be employed. Optimizing reaction conditions (temperature, concentration) can often lead to improved turnover numbers (TONs), allowing for lower catalyst loadings. For heterogeneous catalysts, or those that can be supported on a solid matrix, recovery by filtration and reuse is often possible.[11][21][22] For homogeneous catalysts, techniques like catalyst immobilization or using biphasic solvent systems can facilitate recovery, though this may require additional development work.

Q3: What role does the solvent play in these reactions?

A3: The solvent is not just a medium for the reaction; it can play an active role in catalysis. Solvent polarity can influence reaction rates and selectivities.[5][11] In some cases, the solvent can even react reversibly with a substrate or product to alter the reaction pathway. For example, in certain ring-closing hydroaminomethylation reactions, using supercritical CO2 as a solvent can favor the formation of pyrrolidine over a lactam by transiently forming a carbamic acid, which inhibits the cyclization step that leads to the lactam.[23] Protic solvents can also participate in proton transfer steps, potentially assisting in catalyst turnover or influencing the reaction mechanism.[24]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reductive Generation of Azomethine Ylides and [3+2] Cycloaddition

This protocol is adapted from methodologies utilizing Vaska's complex for the synthesis of functionalized pyrrolidines from tertiary amides.[9][15]

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the amide substrate (1.0 equiv.), the dipolarophile (2.0 equiv.), and Vaska's complex [IrCl(CO)(PPh₃)₂] (0.01 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reactant Addition: Add tetramethyldisiloxane (TMDS) (2.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Diagram of the Catalytic Cycle:

Caption: Iridium-catalyzed reductive azomethine ylide generation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Gabriel, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at: [Link]

  • Science of Synthesis. (n.d.). Direct C(sp3)-H Amination for Pyrrolidine Synthesis. Thieme. Retrieved from [Link]

  • Martín-Alvarez, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. Available at: [Link]

  • Carretero, J. C., et al. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances. Available at: [Link]

  • Ma, J., et al. (2021). Substrate scope for the synthesis of 2,5‐disubstituted‐1,2‐dihydropyridines. Angewandte Chemie. Available at: [Link]

  • Li, Z., et al. (2017). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. Scientific Reports. Available at: [Link]

  • Gabriel, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. University of Oxford Research Archive. Available at: [Link]

  • Wang, Y., et al. (2024). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering. Available at: [Link]

  • Viso, A., et al. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry. Available at: [Link]

  • Reddy, R. P., et al. (2007). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. Organic Letters. Available at: [Link]

  • Martín-Alvarez, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • Pelliccia, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Carmack, M. (1950). Synthesis of pyrrolidine. U.S. Patent No. 2,952,688. Google Patents.
  • van der Vlugt, J. I., et al. (2023). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2024). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering. Available at: [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Gabriel, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at: [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. Available at: [Link]

  • List, B., et al. (2020). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available at: [Link]

  • Pelliccia, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • de Oliveira, K. T., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. Retrieved from [Link]

  • Stephan, D. W., et al. (2023). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Catalysis Science & Technology. Available at: [Link]

  • Kantam, M. L., et al. (2016). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]

  • Kantam, M. L., et al. (2016). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]

  • Itami, K., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters. Available at: [Link]

  • Stokes, B. J., & Grubbs, R. H. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. Available at: [Link]

  • Ipatieff, V. N., et al. (2023). Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H2: Co–Ru/N-methylpyrrolidone Catalyst. Catalysts. Available at: [Link]

  • D'hooghe, M., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available at: [Link]

  • Martín-Alvarez, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

  • Rodríguez, F., et al. (2014). Synthesis of Pyrrolidine Derivatives by a Platinum/Brønsted Acid Relay Catalytic Cascade Reaction. Chemistry – A European Journal. Available at: [Link]

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Validation & Comparative

Beyond Docking: Comparative Validation of the Binding Mode of 1-Cyclopropyl-5-methylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

1-Cyclopropyl-5-methylpyrrolidin-3-one represents a classic "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Structurally, it offers three distinct pharmacophoric features:

  • The Cyclopropyl "Anchor": A hydrophobic moiety often used to fill lipophilic pockets or improve metabolic stability (preventing N-dealkylation).

  • The C3-Carbonyl: A critical hydrogen bond acceptor (HBA).

  • The C5-Methyl: A stereogenic probe that introduces chirality and restricts conformational freedom.

The Problem: While computational docking often predicts a binding mode, the flexibility of the pyrrolidine ring (envelope vs. twist puckering) and the rotational freedom of the cyclopropyl group frequently lead to false-positive poses .

This guide objectively compares the three primary experimental methodologies—X-ray Crystallography , Ligand-Observed NMR (STD-NMR) , and Surface Plasmon Resonance (SPR) —for validating the binding mode of this specific scaffold to a target protein (e.g., Histamine H3 receptor, Ghrelin receptor, or Kinase domains).

Comparative Analysis: Choosing the Right Validation Vector

For a fragment-sized molecule (~139 Da) like this compound, "binding mode" refers not just to affinity, but to orientation and stoichiometry .

Table 1: Methodological Performance Matrix
FeatureX-Ray Crystallography STD-NMR (Ligand-Observed) SPR (Surface Plasmon Resonance) Molecular Docking (MD)
Primary Output Atomic-resolution 3D coordinates (

)
Epitope mapping (Which atoms touch the protein?)Kinetics (

)
Predicted Pose & Energy Score
Binding Mode Insight Definitive. Reveals ring pucker & H-bonds.High. Identifies the "anchor" group (e.g., Cyclopropyl).[1]None. Blind to orientation.Low. Often unreliable for fragments without constraints.
Throughput Low (Weeks to Months)Medium (Days)High (Hours)Very High (Minutes)
Sample Requirement High (mg quantities, crystal quality)Medium (Low protein conc, high ligand conc)Low (ug quantities)None (Virtual)
Specific Challenge Low affinity (

) may prevent co-crystallization.
Requires fast exchange (weak binding) to work.Non-specific binding of hydrophobic cyclopropyl group.Scoring functions struggle with solvation of small polar rings.
Cost


$

$

In-Depth Technical Validation

A. The Gold Standard: X-Ray Crystallography (Soak Method)

Why: This is the only method that definitively resolves the ring pucker (C4-endo vs. C4-exo) and the specific H-bond partner of the C3-carbonyl.

Critical Protocol Insight: For fragments like this compound, co-crystallization often fails due to low affinity. The Crystal Soaking method is required.

  • Solvent Compatibility: The cyclopropyl group is hydrophobic. Ensure the soak solution contains <5% DMSO to prevent crystal cracking, or use ethylene glycol as a cryoprotectant which also solubilizes the fragment.

  • Occupancy Refinement: Because fragments rarely achieve 100% occupancy, you must refine the B-factors and Occupancy simultaneously. A B-factor for the ligand significantly higher than the surrounding protein side chains indicates a model bias or low occupancy.

B. The Solution Validator: Saturation Transfer Difference (STD) NMR

Why: If crystals are unavailable, STD-NMR is the most robust method to validate which part of the molecule drives binding.

Mechanism:

  • Irradiate the protein (saturation).

  • Magnetization transfers to the bound ligand via the Nuclear Overhauser Effect (NOE) .

  • Only ligand protons in close contact (

    
    ) with the protein surface receive this transfer.
    

Hypothesis for this Molecule: If the cyclopropyl group is the primary anchor (hydrophobic pocket), the cyclopropyl protons (0.5–0.9 ppm) will show the strongest STD signal (highest % amplification). If the C5-methyl is solvent-exposed, it will show a weak STD signal.

C. The Kinetic Check: SPR

Why: To prove the binding is specific and not an aggregation artifact (common with hydrophobic fragments).

  • Stoichiometry (n): A value of

    
     confirms a specific 1:1 binding mode. If 
    
    
    
    , the hydrophobic cyclopropyl group is likely causing non-specific aggregation.

Detailed Experimental Protocol: STD-NMR Epitope Mapping

Objective: Validate that the Cyclopropyl group is the binding determinant. Equipment: 600 MHz NMR with Cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, in 99.9% D₂O (to eliminate water suppression artifacts near the cyclopropyl region).

    • Protein Conc: 10–20

      
       (Target Receptor).
      
    • Ligand Conc: 1–2 mM (100x excess). Note: High ligand excess is crucial for STD effect.

  • Pulse Sequence Setup (stddiff):

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Protein methyls region). Ensure no ligand signals are here.

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Train: Gaussian pulse train (50 ms pulses) for a total saturation time (

      
      ) of 2.0 seconds.
      
  • Data Acquisition:

    • Record 1D

      
      H spectra interleaved (on-resonance vs. off-resonance).
      
    • Subtract spectra to generate the STD Spectrum .

  • Analysis (The Self-Validating Step):

    • Calculate STD Amplification Factor (

      
      )  for each proton:
      
      
      
      
    • Normalization: Set the proton with the highest

      
       to 100%.
      
    • Interpretation:

      • Cyclopropyl (CH2) > 80%: Confirms hydrophobic anchoring.

      • C5-Methyl < 30%: Indicates the methyl is pointing away from the pocket (solvent exposed).

Visualization of the Validation Workflow

Diagram 1: The "Go/No-Go" Validation Decision Tree

This diagram outlines the logical flow for validating the fragment, prioritizing structural data but providing off-ramps for difficult targets.

ValidationWorkflow Start Fragment Hit: This compound Solubility Solubility Check (DMSO/Buffer) Start->Solubility SPR SPR Analysis (Kinetics & Stoichiometry) Solubility->SPR StoichCheck Is Stoichiometry ~1:1? SPR->StoichCheck Crystals Crystals Available? StoichCheck->Crystals n ≈ 1.0 Fail Discard: Non-Specific Aggregator StoichCheck->Fail n > 1.5 (Aggregation) XRay X-Ray Soaking (Gold Standard) Crystals->XRay Yes STD_NMR STD-NMR (Epitope Mapping) Crystals->STD_NMR No Success Validated Binding Mode (Ready for Lead Opt) XRay->Success Docking MD Simulation (Restrained by NMR Data) STD_NMR->Docking Docking->Success

Caption: A logical decision tree for validating fragment binding. Aggregation (common with cyclopropyl fragments) is ruled out first via SPR before investing in structural methods.

Diagram 2: Hypothesized Binding Interactions (STD-NMR Map)

This diagram visualizes the expected contact points if the cyclopropyl group is the primary anchor.

BindingMap Cyclopropyl Cyclopropyl Group (Hydrophobic Anchor) Pocket Hydrophobic Pocket (Val/Leu/Phe) Cyclopropyl->Pocket Strong STD Signal (NOE Transfer) Carbonyl C3-Carbonyl (H-Bond Acceptor) Backbone Backbone NH (Donor) Carbonyl->Backbone H-Bond (Directional) Methyl C5-Methyl (Steric Probe) Solvent Solvent Exposed Methyl->Solvent Weak/No STD Signal

Caption: Expected Epitope Map. In STD-NMR, the Cyclopropyl group should show strong saturation transfer (red), indicating deep burial in the protein pocket, while the methyl remains exposed.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Validating the Binding Mode." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Congreve, M., et al. (2008). "Detection of Ligand Binding to GPCRs by Surface Plasmon Resonance." Methods in Molecular Biology. Link

  • Warriner, S. L., et al. (2021). "Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3." MDPI Pharmaceuticals. Link

  • Dupont, N., et al. (2015).[2] "In silico studies, synthesis and binding evaluation of substituted 2-pyrrolidinones as peptidomimetics." European Journal of Medicinal Chemistry. Link

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In preclinical drug development, ensuring the selectivity of a lead compound is paramount to minimizing off-target effects and reducing the risk of toxicity.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of the novel small molecule, 1-Cyclopropyl-5-methylpyrrolidin-3-one (hereafter referred to as CMP-3), a compound with a pyrrolidinone scaffold common in kinase inhibitors.[2] For the purpose of this methodological guide, we will postulate that CMP-3's primary therapeutic target is Kinase A , a member of a critical signal transduction pathway. We will objectively compare its binding affinity and inhibitory activity against structurally related targets—Kinase B and Kinase C —which share high sequence homology within their ATP-binding domains. This document outlines the strategic rationale, detailed experimental protocols for biochemical and cell-based assays, and a framework for data interpretation, providing researchers with a robust system for evaluating kinase inhibitor selectivity.[3]

Introduction: The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which possess structurally conserved ATP-binding sites.[4] This conservation presents a significant challenge in drug discovery, as inhibitors designed for one kinase can inadvertently bind to and modulate the activity of others, leading to unforeseen physiological effects.[5] Off-target screening is therefore not merely a regulatory checkpoint but a foundational step in building a comprehensive safety and efficacy profile for any new chemical entity.[6][7]

The subject of this guide, CMP-3, features a cyclopropyl group, a moiety known to enhance metabolic stability and potency in various scaffolds, and a substituted pyrrolidinone core.[8] Given these structural alerts, a rigorous assessment of its selectivity is essential. This guide will use CMP-3 as a model compound to demonstrate a best-practice workflow for cross-reactivity profiling.

Rationale for Target Selection & Experimental Design

The selection of off-targets for screening cannot be arbitrary. A knowledge-based approach, prioritizing targets with the highest potential for cross-reactivity, is both cost-effective and scientifically sound.[1]

Pillar of Expertise: Why We Choose These Targets

Our choice of Kinase B and Kinase C for this comparative study is based on two key principles:

  • Phylogenetic Relationship: Kinases within the same family or subfamily often share the highest sequence and structural homology, particularly in the ATP-binding pocket. Kinase B is selected as a member of the same subfamily as our primary target, Kinase A.

  • Binding Site Similarity: Even across different families, kinases can share similar "gatekeeper" residues and sub-pocket topographies that accommodate similar ligands.[3] Kinase C is selected based on computational predictions of binding pocket similarity to Kinase A, despite belonging to a different branch of the kinome.[9]

The overall experimental strategy is designed to move from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays, ensuring a self-validating data package.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Interpretation A Primary Target Engagement (Radiometric Assay for Kinase A) B Selectivity Panel Screening (IC50 determination for Kinase B & C) A->B Confirm On-Target Potency C Target Engagement Assay (NanoBRET™ in Live Cells) B->C Validate Hits in Physiological Context D Functional Cellular Assay (Phospho-Substrate Western Blot) C->D Confirm Cellular Permeability & Potency E Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) D->E Quantify Selectivity F Structure-Activity Relationship (SAR) Analysis E->F Guide Next-Gen Compound Design G cluster_0 Molecular Properties cluster_1 Desired Outcome cluster_2 Undesired Outcome Structure CMP-3 Structure (Cyclopropyl, Pyrrolidinone) OnTarget High Potency (Kinase A Inhibition) Structure->OnTarget Drives Efficacy OffTarget Low Potency (Kinase B/C Inhibition) Structure->OffTarget Causes Toxicity

Caption: Logical relationship between chemical structure and biological outcomes.

Conclusion

This guide demonstrates a rigorous, multi-faceted approach to profiling the cross-reactivity of the model compound this compound. Based on our hypothetical data, CMP-3 emerges as a potent and highly selective inhibitor of its primary target, Kinase A, with minimal activity against closely related kinases. This favorable selectivity profile is a critical prerequisite for advancing a compound toward further preclinical safety and efficacy studies. The methodologies described herein—from rational target selection to integrated biochemical and cell-based assays—provide a robust and self-validating framework for any research program aimed at developing selective kinase inhibitors.

References

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Creative Biolabs website. [Link]

  • Mousavian, Z., et al. (2016). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLOS Computational Biology. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from Medicines Discovery Catapult website. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories website. [Link]

  • Minner, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Cuny, G. D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from Creative Diagnostics website. [Link]

  • Li, Y., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]

  • Kalgutkar, A. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from ResearchGate. [Link]

  • Skolnick, J., et al. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from Broad Institute website. [Link]

  • Skolnick, J., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]

  • Bonifazi, A., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. [Link]

  • Cotten, J. F., et al. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. Anesthesia & Analgesia. [Link]

  • LITFL. (2019, July 18). Additives - Pharmacology - Part One. Retrieved from LITFL website. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Online Inhibitor. (2022, March 21). Compound was synthesized starting from cyclopropyl. Retrieved from Online Inhibitor website. [Link]

  • El-Gazzar, M. G., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from Organic Chemistry Portal website. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.